4-[2-[7-[3,3-Dimethyl-5-sulfo-1-(4-sulfobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate
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Overview
Description
4-[2-[7-[3,3-Dimethyl-5-sulfo-1-(4-sulfobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate is a complex organic compound known for its unique structural properties
Preparation Methods
The synthesis of 4-[2-[7-[3,3-Dimethyl-5-sulfo-1-(4-sulfobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate involves several steps, typically starting with the preparation of the indolium core. The synthetic route often includes the following steps:
Formation of the Indolium Core: This step involves the reaction of 3,3-dimethylindole with sulfonating agents to introduce sulfonate groups.
Attachment of the Hepta-2,4,6-trienylidene Chain: The hepta-2,4,6-trienylidene chain is introduced through a series of condensation reactions, often involving aldehydes or ketones.
Final Assembly: The final step involves the coupling of the sulfonated indolium core with the hepta-2,4,6-trienylidene chain, followed by purification to obtain the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-[2-[7-[3,3-Dimethyl-5-sulfo-1-(4-sulfobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indolium derivatives.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonate groups, forming new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like water, ethanol, or dichloromethane. Major products formed from these reactions include sulfone, reduced indolium, and substituted derivatives.
Scientific Research Applications
4-[2-[7-[3,3-Dimethyl-5-sulfo-1-(4-sulfobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a fluorescent probe for imaging and tracking biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[2-[7-[3,3-Dimethyl-5-sulfo-1-(4-sulfobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate involves its interaction with molecular targets such as enzymes, receptors, and cellular membranes. The compound’s sulfonate groups facilitate binding to specific sites, while the indolium core can participate in electron transfer and redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 4-[2-[7-[3,3-Dimethyl-5-sulfo-1-(4-sulfobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate include:
Indocyanine Green: A dye used in medical diagnostics with a similar indolium core but different substituents.
Dimethyl 5-sulfoisophthalate: A compound with sulfonate groups but lacking the indolium core.
2,3,3-Trimethyl-3H-indole-5-sulfonic acid: Another sulfonated indole derivative with different substituents.
The uniqueness of this compound lies in its combination of multiple sulfonate groups and the extended conjugated system, which imparts distinct chemical and physical properties.
Properties
CAS No. |
111203-72-6 |
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Molecular Formula |
C35H44N2O12S4 |
Molecular Weight |
813.0 g/mol |
IUPAC Name |
4-[2-[7-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C35H44N2O12S4/c1-34(2)28-24-26(52(44,45)46)16-18-30(28)36(20-10-12-22-50(38,39)40)32(34)14-8-6-5-7-9-15-33-35(3,4)29-25-27(53(47,48)49)17-19-31(29)37(33)21-11-13-23-51(41,42)43/h5-9,14-19,24-25H,10-13,20-23H2,1-4H3,(H3-,38,39,40,41,42,43,44,45,46,47,48,49) |
InChI Key |
OPXPLXGFFFMMJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCCS(=O)(=O)O)C |
Origin of Product |
United States |
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